N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-27-10-12-28(13-11-27)20(16-6-8-18(23)9-7-16)15-25-21(29)22(30)26-19-5-3-2-4-17(19)14-24/h2-9,20H,10-13,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKSASYAKJALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H24FN5O2
- Molecular Weight : 409.5 g/mol
- CAS Number : 898432-13-8
Table 1 summarizes the key chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O2 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 898432-13-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the cyanophenyl intermediate : The initial step involves reacting appropriate precursors to form the cyanophenyl moiety.
- Oxalamide formation : The final step involves coupling the cyanophenyl intermediate with the piperazine derivative using oxalyl chloride under controlled conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been studied for potential inhibitory effects on various enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial.
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways involved in cellular functions.
Research Findings
Several studies have investigated the biological activity of similar oxalamide compounds, providing insights into their potential therapeutic roles. For instance:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Effects : Related oxalamides have been explored for their anti-inflammatory properties, indicating that this compound may also possess similar effects due to its structural characteristics .
Case Study 1: Anticancer Activity Evaluation
In a study published in 2021, researchers synthesized a series of oxalamides and evaluated their anticancer activities against human cancer cell lines. The results indicated that modifications in the piperazine moiety significantly influenced the cytotoxicity of the compounds. The study concluded that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition Studies
Another study focused on evaluating the enzyme inhibition potential of oxalamide derivatives. The findings suggested that specific functional groups within the oxalamide structure enhance binding affinity to target enzymes, leading to effective inhibition. This underscores the need for detailed investigations into this compound for its potential therapeutic applications .
Comparison with Similar Compounds
Flavoring Agents: S336 and S5456
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: Differs in N1 (dimethoxybenzyl) and N2 (pyridinylethyl) substituents. Function: Acts as a potent umami agonist with regulatory approval (FEMA 4233) . Safety: NOEL of 100 mg/kg bw/day in rats, indicating low toxicity . Metabolism: Hydrolyzed via high-capacity pathways, minimizing health risks .
Comparison: The target compound’s 2-cyanophenyl and methylpiperazine groups likely reduce flavor-enhancing properties but may enhance receptor binding for therapeutic applications.
Enzyme-Targeting Derivatives (Compounds 19–23)
| Compound | N1 Substituent | N2 Substituent | Yield (%) | Key Features |
|---|---|---|---|---|
| 19 | 2-Bromophenyl | 4-Methoxyphenethyl | 30 | Bromine enhances steric bulk |
| 20 | 3-Chlorophenyl | 4-Methoxyphenethyl | 33 | Chlorine for electronic modulation |
| 22 | 3-Cyanophenyl | 4-Methoxyphenethyl | 23 | Cyanide as a strong electron-withdrawer |
| 23 | 3-Chloro-5-fluorophenyl | 4-Methoxyphenethyl | 33 | Dual halogenation for enhanced binding |
Comparison :
Antiviral Agent: BNM-III-170
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-(dihydroindenyl-guanidinomethyl)oxalamide .
- Application : Enhances vaccine efficacy via CD4-mimetic interactions.
- Synthesis: Derived from 5-bromo-1-indanone, emphasizing bulky aromatic groups.
Comparison : The target compound lacks the indenyl-guanidine moiety but shares fluorophenyl and oxalamide features. Its methylpiperazine may enable CNS penetration, unlike BNM-III-170’s vaccine-specific design.
Regorafenib Analogs (1c, 2c, 3c)
- 1c : Features trifluoromethyl and fluoro groups, with a pyridinyl-oxy moiety .
- 2c/3c : Incorporate ferrocenyl groups for redox activity .
- Physical Data : Melting points >260°C, distinct IR/NMR profiles due to fluorinated and heterocyclic substituents .
Comparison : The target compound’s methylpiperazine provides a nitrogen-rich environment absent in Regorafenib analogs, which may influence metabolic stability and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
